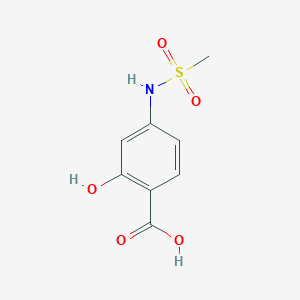

2-Hydroxy-4-methanesulfonamidobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-6(8(11)12)7(10)4-5/h2-4,9-10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALQNGMXNANWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243227 | |

| Record name | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926214-34-8 | |

| Record name | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926214-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 4 Methanesulfonamidobenzoic Acid and Its Analogues

Strategic Approaches to Core Structure Synthesis

The synthesis of 2-Hydroxy-4-methanesulfonamidobenzoic acid hinges on the precise assembly of its substituted benzene (B151609) ring. This involves the strategic functionalization of benzoic acid precursors, the introduction of the key sulfonamido group, and controlled hydroxylation.

Regioselective Functionalization of Benzoic Acid Precursors

The regioselective functionalization of the benzoic acid scaffold is paramount to ensure the correct placement of the hydroxyl and methanesulfonamido groups. A common starting point is 4-aminobenzoic acid or its derivatives, where the amino group directs subsequent electrophilic substitutions. For instance, the synthesis of related sulfonamidobenzoic acids often begins with a substituted aminobenzoic acid, which dictates the position of incoming functional groups.

One strategic approach involves the C-H functionalization of benzoic acid. This method allows for the direct introduction of functional groups without pre-functionalized starting materials. For example, palladium-catalyzed C-H functionalization with sulfonyl azides has been demonstrated for benzoic acid, offering a direct route to sulfonated derivatives. researchgate.net

Introduction of the Sulfonamido Moiety: Pathways and Optimization

The introduction of the sulfonamido group is a critical step. A conventional and widely used method involves the reaction of an amino-substituted benzoic acid with methanesulfonyl chloride in the presence of a base. This reaction, a classic Schotten-Baumann type reaction, is typically carried out in an aqueous basic medium, such as sodium bicarbonate solution, to yield the corresponding sulfonamide. nih.gov The optimization of this reaction often involves adjusting the stoichiometry of the reagents, the choice of base, and the reaction temperature to maximize yield and purity.

For example, the synthesis of 2-(sulfonamido)-N-phenylbenzamide derivatives starts with the coupling of an anthranilic acid with a suitable sulfonyl chloride under basic aqueous conditions. nih.gov This highlights a modular approach where the sulfonamide can be formed prior to other modifications.

A representative reaction for the formation of a sulfonamido group on a benzoic acid derivative is the reaction of 5-amino-2-chlorobenzoic acid with benzenesulfonyl chloride. researchgate.net This process involves dissolving the aminobenzoic acid in water, adjusting the pH, and then adding the sulfonyl chloride. researchgate.net

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Anthranilic acid | Sulfonyl chloride | NaHCO3, H2O, rt, 12 h | 2-(Sulfonamido)benzoic acid derivative | 25–80% | nih.gov |

| 5-Amino-2-chlorobenzoic acid | Benzene sulfonyl chloride | Distilled water, pH adjustment | 5-Benzenesulfonamido-2-chlorobenzoic acid | Not specified | researchgate.net |

Control of Ortho-Hydroxylation in Benzoic Acid Derivatives

Achieving selective ortho-hydroxylation of a benzoic acid derivative is a significant challenge in organic synthesis. Traditional methods often lack selectivity and can lead to a mixture of isomers. Modern approaches have focused on directed ortho-metalation or the use of specific catalytic systems.

One innovative method involves the use of a non-heme iron complex, Fe(II)(BPMEN)(CH3CN)22, which catalyzes the ortho-hydroxylation of benzoic acids with hydrogen peroxide under mild conditions. rsc.orgnih.govrsc.org This system demonstrates high selectivity for the ortho position, producing salicylic (B10762653) acid from benzoic acid in good yield. rsc.orgnih.govrsc.org

Palladium-catalyzed ortho-C-H hydroxylation offers another powerful strategy. For instance, Pd(OAc)2 can catalyze the ortho-hydroxylation of benzoic acids using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This method is notable for its operational simplicity and tolerance of various substrates. researchgate.net Furthermore, transient directing groups can be employed to facilitate Pd-catalyzed ortho-C-H hydroxylation of benzaldehydes, which can then be oxidized to the corresponding benzoic acids. acs.org

| Catalyst System | Oxidant | Substrate | Key Feature | Reference |

| Fe(II)(BPMEN)(CH3CN)22 | H2O2 | Benzoic Acid | High ortho-selectivity | rsc.orgnih.govrsc.org |

| Pd(OAc)2 | TBHP | Benzoic Acid | Operational simplicity | researchgate.net |

| Pd(OAc)2 / Transient Directing Group | 1-fluoro-2,4,6-trimethylpyridnium triflate | Benzaldehyde | Directed hydroxylation | acs.org |

Modern Synthetic Innovations

Recent advances in synthetic chemistry have focused on improving reaction efficiency and incorporating environmentally friendly practices into the synthesis of complex molecules like this compound.

Catalytic Systems for Enhanced Reaction Efficiency

The use of transition metal catalysts has revolutionized the synthesis of substituted aromatic compounds. As mentioned, palladium catalysts are effective for direct C-H hydroxylation. researchgate.netacs.org These catalytic cycles often involve a Pd(II)/Pd(IV) mechanism, where the catalyst is regenerated, allowing for its use in small, substoichiometric amounts.

Iron-based catalysts also show great promise. The bio-inspired non-heme iron complex provides an efficient and selective method for ortho-hydroxylation, mimicking enzymatic processes. rsc.orgnih.govrsc.org The development of such catalysts is a key area of research aimed at replacing more toxic or expensive heavy metal catalysts.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. capes.gov.br For the synthesis of sulfonamides, a key step in producing this compound, greener methods are being developed.

One significant advancement is the use of water as a solvent for the sulfonylation of amines. mdpi.com This approach avoids the use of volatile and often toxic organic solvents. The reaction of sulfonyl chlorides with amino acids in water, using sodium carbonate as a base, has been shown to produce sulfonamides in high yields and purities, with simple filtration being sufficient for product isolation. mdpi.com

The use of biodegradable catalysts is another tenet of green chemistry. Methanesulfonic acid (MSA), the parent acid of the methanesulfonamido group, is itself considered a green acid catalyst. researchgate.net It is a strong, non-oxidizing, and biodegradable acid that is less corrosive and toxic than many traditional mineral acids. researchgate.net Its application in various organic transformations highlights the potential for greener synthetic routes.

The development of sulfonated carbon-based catalysts from biomass waste for esterification reactions also showcases the move towards sustainable catalyst design. researchgate.net Such catalysts, derived from renewable resources, can replace traditional homogeneous acid catalysts.

| Green Chemistry Approach | Application in Synthesis | Benefit | Reference |

| Use of water as a solvent | Sulfonamide synthesis | Avoids toxic organic solvents, simple workup | mdpi.com |

| Use of biodegradable catalysts | Various organic transformations | Reduced toxicity and environmental impact | researchgate.net |

| Use of biomass-derived catalysts | Esterification and other acid-catalyzed reactions | Sustainability, waste valorization | researchgate.net |

Microwave-Assisted and Flow Chemistry Applications

The introduction of a sulfonamide group is a key step in the synthesis of this compound. Advanced technologies like microwave-assisted synthesis and flow chemistry offer significant advantages over conventional methods for this transformation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. scribd.com In the context of sulfonamide synthesis, microwave-assisted methods can be particularly advantageous. For instance, the synthesis of sulfonamides directly from sulfonic acids or their sodium salts can be efficiently achieved under microwave irradiation. scribd.comorganic-chemistry.orgacs.org This approach avoids the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org

A general procedure involves the activation of a sulfonic acid with an agent like 2,4,6-trichloro- scribd.comorganic-chemistry.orgacs.org-triazine (TCT) under microwave heating, followed by the addition of the amine. scribd.comorganic-chemistry.org This two-step, one-pot process is often completed in a matter of minutes, compared to the hours required for conventional heating methods. organic-chemistry.orgresearchgate.net The rapid and uniform heating provided by microwaves minimizes the formation of byproducts. researchgate.net

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for the formation of sulfonamides, illustrating the typical enhancements in reaction time and yield.

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Sulfonamide formation from sulfonic acid | Hours, Lower Yields | 10-30 minutes, High Yields (up to 95%) | scribd.comorganic-chemistry.org |

| Sulfonamide formation from sulfonyl chloride | Several hours, Variable Yields | 3-5 minutes, High Yields (80-99%) | acsgcipr.org |

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous benefits for the synthesis of fine chemicals, including enhanced safety, better process control, and straightforward scalability. acs.orgrsc.org For the synthesis of sulfonamides, flow chemistry provides a safe and efficient alternative to batch processing, particularly when dealing with highly exothermic reactions or unstable intermediates like sulfonyl chlorides. rsc.org

A typical flow setup for sulfonamide synthesis might involve pumping solutions of a sulfonyl chloride and an amine through a heated reactor coil or a packed-bed reactor. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize impurities. rsc.org This high degree of control is particularly beneficial for reactions that are difficult to manage on a large scale in traditional batch reactors. acsgcipr.org Furthermore, multi-step syntheses can be "telescoped" in flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate work-up and purification steps. acsgcipr.org

A fully automated two-step flow-through process has been developed for the production of secondary sulfonamides, demonstrating the potential for high-throughput synthesis and library generation with high purity. acs.org

Asymmetric Synthesis and Chiral Resolution (If applicable to derivatives with stereocenters)

While this compound itself is achiral, some of its derivatives or analogues may possess stereocenters, necessitating enantioselective synthetic strategies or chiral resolution. The development of methods for the asymmetric synthesis of chiral sulfonamides is an active area of research. acs.orgnih.govnih.govresearchgate.net

One approach to obtaining enantiomerically pure sulfonamides is through the kinetic resolution of racemic mixtures. researchgate.net For instance, chiral catalysts can be employed to selectively acylate one enantiomer of a racemic amine or alcohol precursor, allowing for the separation of the unreacted enantiomer.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary, such as (-)-quinine, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. nih.gov

More direct approaches involve catalytic asymmetric reactions. For example, the atroposelective hydroamination of allenes catalyzed by a palladium complex has been shown to produce axially chiral sulfonamides with high enantioselectivity. acs.org While not directly applicable to the parent compound, this methodology could be adapted for the synthesis of structurally related chiral analogues.

Should a derivative of this compound with a stereocenter be desired, for example, through modification of the benzoic acid moiety or the introduction of a chiral side chain, these asymmetric synthetic methods would be highly relevant.

Scale-Up Considerations for Research Material Production

The transition from laboratory-scale synthesis to the production of larger quantities of research material presents a unique set of challenges. biosynth.comscientificupdate.commt.comkewaunee.in Careful consideration of various factors is necessary to ensure a safe, efficient, and reproducible process.

Key Challenges in Scale-Up:

Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio, which can lead to thermal runaway. kewaunee.in The choice of reactor and cooling systems is critical.

Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high concentration, resulting in the formation of impurities and reduced yields. kewaunee.in The type of stirrer and mixing speed must be carefully optimized.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and must be carefully controlled during scale-up.

Work-up and Purification: Procedures that are straightforward on a lab scale, such as extractions and chromatography, can be cumbersome and time-consuming for larger quantities. Alternative purification methods like crystallization may need to be developed.

Strategies for Successful Scale-Up:

Process Hazard Analysis: A thorough safety assessment should be conducted to identify and mitigate any potential hazards associated with the scaled-up process. mt.com

Robust Process Development: The synthetic route should be optimized to be tolerant of small variations in reaction conditions, ensuring reproducibility. biosynth.com

Use of Flow Chemistry: As discussed previously, flow chemistry can mitigate many of the challenges associated with scale-up, particularly those related to heat and mass transfer. acsgcipr.org The linear scalability of flow processes (i.e., running the reactor for a longer time to produce more material) is a significant advantage. acsgcipr.org

For the production of research quantities of this compound, a careful evaluation of the chosen synthetic route against these scale-up considerations is essential to ensure a successful outcome.

Chemical Reactivity and Derivatization Strategies of 2 Hydroxy 4 Methanesulfonamidobenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, allowing for the formation of esters, amides, and the corresponding alcohol through reduction.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. oup.comnih.gov The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, often as the solvent. nih.gov Alternatively, water can be removed as it forms using a Dean-Stark apparatus. oup.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). oup.com For a compound like 2-hydroxy-4-methanesulfonamidobenzoic acid, the reaction conditions would be analogous to those used for similar substituted benzoic acids. A patent for the preparation of 2-hydroxy-4-methylthiobutyric acid esters, a structurally related compound, describes reacting the acid with an alcohol at temperatures ranging from 30 to 150°C in the presence of an acid catalyst and water. orientjchem.org

Amidation: The formation of amides from the carboxylic acid moiety introduces a key structural motif found in many biologically active molecules. Direct amidation can be achieved by reacting the carboxylic acid with an amine. Modern methods often employ coupling agents to facilitate this transformation under mild conditions. Silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), have proven effective for the direct amidation of carboxylic acids with primary and secondary amines, offering high yields and simple workup procedures. researchgate.net Another approach involves the use of carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC), often with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid before reaction with the amine. acs.org When dealing with multifunctional molecules like this compound, protecting the reactive hydroxyl and sulfonamide groups may be necessary to prevent side reactions, depending on the chosen amidation method. acs.org For instance, in the amidation of the related 2-hydroxy-4-aminobenzoic acid, protection of the amino and hydroxyl groups is advised to improve yield and prevent unwanted side reactions like polymerization. acs.org

Table 1: General Conditions for Esterification and Amidation of Carboxylic Acids

| Transformation | Reagents & Conditions | Catalyst | Key Features | Citations |

|---|---|---|---|---|

| Esterification | Alcohol (often in excess/as solvent), heat | H₂SO₄, TsOH, or other strong acid | Equilibrium reaction; water removal drives completion. | oup.comnih.gov |

| Amidation | Amine, Methyltrimethoxysilane (MTM) | None required | Mild conditions, high yields, simple workup. | researchgate.net |

| Amidation | Amine, Carbodiimide (e.g., DCC) | HOBt, DMAP (optional) | Forms an activated ester intermediate; may require protection of other functional groups. | acs.org |

Reduction to Alcohol Derivatives

The carboxylic acid can be reduced to the corresponding primary alcohol, (2-hydroxy-4-methanesulfonamido)phenyl)methanol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they are generally unselective and would also reduce other functional groups. nih.gov Milder and more selective methods are often preferred.

A combination of sodium borohydride (B1222165) (NaBH₄) with iodine (I₂) or bromine (Br₂) has been shown to effectively reduce benzoic acids to their corresponding alcohols in good yields under mild conditions, typically in a solvent like tetrahydrofuran (B95107) (THF). nih.gov Another strategy involves the in situ activation of the carboxylic acid followed by reduction. For example, the carboxylic acid can be converted to a mixed anhydride (B1165640) using a chloroformate, which is then reduced with a stoichiometric amount of NaBH₄. This method has been used for the selective reduction of a carboxylic acid in the presence of an amide group. researchgate.net Various other catalytic systems, including those based on titanium, ruthenium, or manganese, have also been developed for the hydrogenation or hydrosilylation of carboxylic acids to alcohols. nih.gov

Table 2: Selected Methods for the Reduction of Carboxylic Acids to Alcohols

| Reagent System | Solvent | Key Features | Citations |

|---|---|---|---|

| NaBH₄ / Br₂ | THF | Low cost, simple application, satisfactory yields for benzoic acids. | nih.gov |

| NaBH₄ / I₂ | THF | High yields under mild conditions. | nih.gov |

| Ethyl Chloroformate, NMM, then NaBH₄, MeOH | THF | Selective reduction via mixed anhydride intermediate. | researchgate.net |

| TiCl₄ / NH₃-BH₃ | - | Room temperature reduction, tolerates various functional groups. | nih.gov |

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, allowing for the introduction of various alkyl, acyl, and aryl groups.

Alkylation and Acylation Reactions

Alkylation: The hydroxyl group can be alkylated to form ethers. A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, followed by reaction with an alkyl halide. Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide. organic-chemistry.org

Acylation: Acylation of the phenolic hydroxyl group yields esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and proceeds under mild conditions.

Formation of Phenolic Ethers

The formation of phenolic ethers is a principal modification of the hydroxyl group. Besides the Williamson synthesis, other methods can be employed. A process for producing phenolic ethers involves reacting a phenol with an alkyl halide or a dialkyl sulfate (B86663) in the presence of an amidine catalyst. acs.org This process can be carried out at elevated temperatures (50-150°C), often in a solvent like an alcohol. acs.org One-pot methods have also been developed; for instance, 4-hydroxy-substituted benzaldehydes and acetophenones can be converted to phenolic ethers using an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) in an alcohol like methanol (B129727), catalyzed by sulfuric acid. acs.org For synthesizing more complex diaryl ethers, copper-catalyzed Ullmann condensation reactions between a phenol and an aryl halide are frequently used. researchgate.net

Modifications of the Sulfonamido Group

The sulfonamide group (–NHSO₂CH₃) also possesses sites for chemical modification, primarily at the nitrogen atom, although the sulfur-nitrogen bond can also be cleaved under certain conditions.

N-Alkylation and N-Acylation: The sulfonamide nitrogen is acidic and can be deprotonated by a base, allowing for subsequent N-alkylation or N-acylation. N-alkylation can be achieved using alcohols as alkylating agents in the presence of transition-metal catalysts, such as those based on manganese or iridium, through a "borrowing hydrogen" or "hydrogen autotransfer" process. acs.orgrsc.org This method is advantageous as it uses readily available alcohols and generates water as the only byproduct. acs.org Alternatively, alkyl halides can be used as the alkylating agents. acs.org

N-acylation of sulfonamides can be accomplished using acyl chlorides or anhydrides. orientjchem.orgresearchgate.nettandfonline.com This reaction can be catalyzed by Lewis acids like copper(II) triflate (Cu(OTf)₂) or bismuth(III) salts, proceeding efficiently under mild, and sometimes solvent-free, conditions. researchgate.nettandfonline.com These methods are generally tolerant of other functional groups, allowing for selective acylation. tandfonline.com

Hydrolysis and Reduction: The sulfonamide bond is generally stable, particularly under typical environmental pH and temperature conditions. researchgate.netnih.gov However, it can be cleaved under more forceful hydrolytic conditions, often catalyzed by acid or base. nih.govacs.org The rate of hydrolysis is significantly slower than that of a comparable amide bond. researchgate.net Reductive cleavage of the S-N bond in sulfonamides is a more challenging transformation, often requiring strong reducing agents like alkali metals (e.g., lithium in liquid ammonia) or specialized neutral organic super-electron-donors. strath.ac.ukacs.org These methods can lead to the corresponding amine and a sulfinic acid derivative.

Table 3: General Reactivity of the Aromatic Sulfonamide Group

| Reaction Type | Reagents & Conditions | Catalyst | Product Type | Citations |

|---|---|---|---|---|

| N-Alkylation | Alcohol, Base (e.g., K₂CO₃) | Mn(I) or Ir(I) complex | N-Alkyl Sulfonamide | acs.orgrsc.org |

| N-Acylation | Acyl Chloride or Anhydride | Cu(OTf)₂, Bi(OTf)₃ | N-Acyl Sulfonamide | researchgate.nettandfonline.com |

| Hydrolysis | Strong Acid or Base, Heat | - | Amine + Sulfonic Acid | nih.govacs.org |

| Reduction | Li / liq. NH₃ | - | Amine + Sulfinic Acid | strath.ac.ukacs.org |

N-Alkylation and N-Acylation

The nitrogen atom of the sulfonamide group in this compound is a key site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the compound's physicochemical properties.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved under basic conditions. The reaction typically proceeds by deprotonation of the sulfonamide proton, followed by nucleophilic attack on an alkyl halide. While specific studies on this compound are not extensively documented in publicly available literature, related N-alkylation of other sulfonamides, such as 2-azidobenzenesulfonamide, has been successfully performed using alkyl halides in the presence of a base. researchgate.net The choice of base and solvent is crucial to prevent side reactions, such as O-alkylation of the phenolic hydroxyl group.

N-Acylation: The sulfonamide nitrogen can also undergo acylation to form N-acylsulfonamides. This is typically accomplished by reacting the parent compound with an acyl chloride or anhydride in the presence of a base. These N-acyl derivatives can serve as valuable intermediates in further synthetic transformations.

| Reaction Type | Reagents | Product Type | Potential Conditions |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH) | N-Alkyl-2-hydroxy-4-methanesulfonamidobenzoic acid | Anhydrous polar aprotic solvent (e.g., DMF, THF) |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | N-Acyl-2-hydroxy-4-methanesulfonamidobenzoic acid | Anhydrous conditions, room temperature or gentle heating |

Table 1: General Conditions for N-Alkylation and N-Acylation

Exploration of Sulfonyl Group Reactivity

The sulfonyl group itself is generally stable; however, its reactivity can be exploited under specific conditions. One potential transformation is the conversion of the sulfonamide to a sulfonyl chloride. This transformation of primary sulfonamides can be achieved using reagents like a pyrylium (B1242799) salt (Pyry-BF4) in combination with a chloride source, enabling the formation of a highly reactive sulfonyl chloride intermediate. nih.gov This intermediate can then be reacted with various nucleophiles to generate a diverse range of derivatives.

Aromatic Ring Functionalization

The electronic nature of the substituents on the benzene (B151609) ring of this compound dictates the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The hydroxyl (-OH) and methanesulfonamido (-NHSO₂CH₃) groups are both ortho-, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The powerful activating and directing effect of the hydroxyl group, coupled with the ortho-, para-directing nature of the sulfonamido group, will predominantly direct incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 3 and 5). The position para to the hydroxyl group (position 5) is sterically more accessible. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. nih.govrsc.org

Halogenation and Nitration Studies

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using standard halogenating agents. Due to the activating nature of the hydroxyl and sulfonamido groups, these reactions are expected to proceed readily. For instance, bromination can be carried out using bromine in a suitable solvent. The substitution is anticipated to occur at the positions activated by the hydroxyl and sulfonamido groups.

Nitration: Nitration introduces a nitro group onto the aromatic ring and is typically performed using a mixture of nitric acid and sulfuric acid. google.commasterorganicchemistry.comlibretexts.orgyoutube.com The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. google.commasterorganicchemistry.comlibretexts.orgyoutube.com For this compound, the strong activating effects of the hydroxyl and sulfonamido groups would direct the nitro group to the available ortho or para positions. Given that the para position to the hydroxyl is occupied, nitration would likely occur at the position ortho to the hydroxyl group. Studies on the nitration of other substituted aromatic sulfonamides have demonstrated the feasibility of such reactions. rsc.org

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | 3-Bromo- and/or 5-Bromo-2-hydroxy-4-methanesulfonamidobenzoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and/or 5-Nitro-2-hydroxy-4-methanesulfonamidobenzoic acid |

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Synthesis of Complex Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves combining two or more pharmacophoric units to create a new single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is a valuable building block for the synthesis of such hybrid molecules. Its functional groups allow for linkage to other bioactive moieties through ester, amide, or other covalent bonds.

For instance, the carboxylic acid functionality can be coupled with amines or alcohols of another bioactive molecule to form amide or ester linkages, respectively. Similarly, the phenolic hydroxyl or the sulfonamide nitrogen can be used as points of attachment. The synthesis of such hybrid molecules often involves standard coupling reactions. The goal of creating these hybrids is to develop new chemical entities with improved pharmacological profiles. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Hydroxy-4-methanesulfonamidobenzoic acid in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methanesulfonyl protons, the acidic proton of the carboxylic acid, the phenolic hydroxyl proton, and the sulfonamide N-H proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl, carboxylic acid, and methanesulfonamido substituents.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate at a characteristic downfield shift. The aromatic carbons will appear in a specific range, with their exact shifts determined by the attached functional groups. The methyl carbon of the methanesulfonyl group will have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 6.8 - 8.0 | 110 - 140 |

| -COOH | 10.0 - 13.0 | 165 - 175 |

| -OH | 9.0 - 11.0 | - |

| -SO₂NH- | 7.0 - 9.0 | - |

| -SO₂CH₃ | 3.0 - 3.5 | 40 - 50 |

| C-COOH | - | 115 - 125 |

| C-OH | - | 155 - 165 |

| C-SO₂NH | - | 135 - 145 |

| C=O | - | 165 - 175 |

The presence of the sulfonamide group introduces the possibility of restricted rotation around the Aryl-S bond, which could lead to the existence of different conformers in solution. mdpi.com Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes. youtube.com

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the rotation around the Aryl-S bond is fast on the NMR timescale, averaged signals for the conformers will be observed. As the temperature is lowered, the rate of interconversion decreases, and the signals may broaden and eventually split into separate sets of peaks for each conformer at the coalescence temperature and below. youtube.com Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. researchgate.netucl.ac.uk For benzoic acid derivatives, intramolecular hydrogen bonding can also influence the conformational preferences, which can be investigated using DNMR. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is employed to determine the precise mass of the molecular ion of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula. The exact mass is calculated based on the most abundant isotopes of the elements present (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S).

Table 2: HRMS Data for this compound (C₈H₉NO₅S) (Note: This table presents the theoretical exact mass.)

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 232.0274 |

| [M-H]⁻ | 230.0129 |

| [M+Na]⁺ | 254.0093 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.gov For this compound, characteristic fragmentation pathways would be expected based on its functional groups.

The fragmentation of aromatic sulfonamides is well-documented and often involves cleavage of the S-N bond and the Aryl-S bond. nih.govresearchgate.net Common losses include SO₂ (64 Da). nih.gov The salicylic (B10762653) acid moiety also exhibits characteristic fragmentation, such as the loss of H₂O (18 Da) and CO₂ (44 Da). researchgate.netresearchgate.netnih.gov

By analyzing the MS/MS spectrum, a plausible fragmentation pathway can be proposed. For instance, the protonated molecule [M+H]⁺ could initially lose a molecule of water. Subsequent fragmentation could involve the loss of sulfur dioxide or the cleavage of the methanesulfonyl group.

Table 3: Plausible MS/MS Fragmentation of this compound (Note: This table is based on known fragmentation patterns of related structures.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 232 [M+H]⁺ | 214 | H₂O |

| 232 [M+H]⁺ | 168 | SO₂ |

| 232 [M+H]⁺ | 153 | CH₃SO₂NH₂ |

| 230 [M-H]⁻ | 186 | CO₂ |

| 230 [M-H]⁻ | 151 | SO₂ |

| 168 | 124 | CO₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches of the sulfonamide, and various C-H and C=C stretching and bending vibrations of the aromatic ring. rsc.org Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are typical frequency ranges and may vary slightly.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Phenolic) | O-H stretch | 3200 - 3600 (broad) |

| -COOH | O-H stretch | 2500 - 3300 (very broad) |

| -COOH | C=O stretch | 1680 - 1710 |

| -SO₂NH- | N-H stretch | 3200 - 3400 |

| -SO₂NH- | S=O asymmetric stretch | 1300 - 1350 |

| -SO₂NH- | S=O symmetric stretch | 1140 - 1180 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For derivatives of "this compound," this technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While the crystal structure of "this compound" itself is not widely reported in the searched literature, extensive crystallographic data is available for structurally related sulfonamide-substituted benzoic acid derivatives. These serve as excellent models for understanding the solid-state behavior of this class of compounds. For instance, studies on compounds like 4-((4-methylphenyl)sulfonamido)benzoic acid and 2-(toluene-4-sulfonylamino)-benzoic acid provide valuable insights into their molecular conformations and supramolecular assemblies. mdpi.comresearchgate.net

In the crystal structure of 4-((4-methylphenyl)sulfonamido)benzoic acid, the molecule crystallizes in the triclinic space group P-1. The packing of the molecules is dominated by strong N–H···O and O–H···O hydrogen bonds, which lead to the formation of dimeric units. mdpi.com Similarly, 2-(toluene-4-sulfonylamino)-benzoic acid crystallizes in the monoclinic space group C2/c. researchgate.net The interplay of hydrogen bonds and other non-covalent interactions is crucial in stabilizing the crystal lattice of these sulfonamide derivatives. The crystal structure of 4-(4-Bromobenzenesulfonamido)benzoic acid also shows characteristic carboxylic acid dimers formed through O—H...O hydrogen bonds. researchgate.net

The structural data obtained from X-ray diffraction studies are pivotal for structure-based drug design and in understanding the physicochemical properties of these compounds.

Table 1: Crystallographic Data for Representative Sulfonamide-Substituted Benzoic Acid Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 4-((4-methylphenyl)sulfonamido)benzoic acid | C₁₄H₁₃NO₄S | Triclinic | P-1 | - | - | - | - | mdpi.com |

| 2-(toluene-4-sulfonylamino)-benzoic acid | C₁₄H₁₃NO₄S | Monoclinic | C2/c | 27.320(3) | 8.5441(8) | 11.7607(11) | 98.728(3) | researchgate.net |

| 4-(4-Bromobenzenesulfonamido)benzoic acid | C₁₃H₁₀BrNO₄S | - | - | - | - | - | - | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of "this compound," CD spectroscopy can provide critical information about their absolute configuration and conformational preferences in solution.

While specific CD spectra for chiral derivatives of "this compound" were not found in the provided search results, the principles of this technique are well-established for related chiral molecules. For instance, the induced CD of systems involving benzoylbenzoic acid and chiral amines demonstrates how intermolecular interactions can give rise to distinct CD signals. rsc.org The shape and sign of the CD curves are directly related to the electronic transitions and the spatial arrangement of the chromophores within the chiral environment.

The N-acylsulfonamide group, a key feature in the target compound's structure, is known to be a valuable moiety in medicinal chemistry and can influence the chiroptical properties of a molecule. nih.govnih.gov When a chiral center is introduced into a derivative of "this compound," the sulfonamide and benzoic acid chromophores will become electronically perturbed in a chiral manner, leading to characteristic CD signals. The analysis of these signals, often in conjunction with theoretical calculations, can elucidate the preferred conformations and absolute stereochemistry of the molecule.

In a study of 2-(4'-hydroxyphenylazo)benzoic acid bound to bovine serum albumin, an induced CD spectrum was observed, which could be assigned to the specific tautomeric form of the bound molecule. nih.gov This highlights the sensitivity of CD spectroscopy to the subtle conformational and electronic changes in a molecule upon interaction with a chiral environment.

Computational and Theoretical Chemical Investigations of 2 Hydroxy 4 Methanesulfonamidobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed information about electron distribution and energy levels, which dictate the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. proquest.com For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p), have been successfully employed to determine ground state structures, energies, and gas phase acidities. mdpi.com

The application of DFT to 2-Hydroxy-4-methanesulfonamidobenzoic acid would allow for the calculation of various electronic descriptors that predict its reactivity. These descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com These parameters are derived from the energies of the frontier molecular orbitals and help to quantify the molecule's resistance to change in its electron distribution and its ability to accept electrons. mdpi.com For instance, the Fukui function, another DFT-derived descriptor, can identify the most electrophilic and nucleophilic sites within the molecule, offering predictions about its interaction with other chemical species. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Related Sulfonamide Compound

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 6.244 |

| Electron Affinity | A | -ELUMO | 1.611 |

| Chemical Hardness | η | (I-A)/2 | 2.3165 |

| Chemical Softness | S | 1/2η | 0.2158 |

| Electronegativity | χ | (I+A)/2 | 3.9275 |

| Chemical Potential | µ | -(I+A)/2 | -3.9275 |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaers.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ijaers.com A smaller gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govijaers.com For sulfonamide derivatives, the HOMO and LUMO are often antibonding orbitals located on the aromatic ring and other functional groups. scielo.br In the case of this compound, the HOMO would likely be distributed over the electron-rich phenyl ring and the hydroxyl and sulfonamido groups, while the LUMO might be concentrated on the carboxylic acid moiety and the sulfonyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies for Related Sulfonamide Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Sulfonamide Derivative 1 | -6.587 | -1.213 | 5.374 |

| Sulfonamide Derivative 2 | -6.421 | -1.543 | 4.878 |

| Sulfonamide Derivative 3 | -6.244 | -1.376 | 4.868 |

Note: This table presents data from a theoretical study on different sulfonamide products to illustrate the concept of HOMO-LUMO analysis. ijaers.com Specific values for this compound would require dedicated quantum chemical calculations.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, several rotatable bonds exist, including the C-COOH, C-OH, C-NH, and N-S bonds.

Studies on related hydroxybenzoic acids show that the relative orientation of the hydroxyl and carboxyl groups can lead to different conformers with varying stabilities. acs.orgnih.gov For instance, 2-hydroxybenzoic acid (salicylic acid) is known to exist predominantly in a single planar conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. ju.edu.jo Given the ortho-hydroxy-carboxy arrangement in this compound, a similar intramolecular hydrogen bond is highly probable, which would significantly influence its preferred conformation.

Quantum chemical calculations are used to perform energy minimization, a process that identifies the most stable conformer(s) by finding the geometry with the lowest potential energy. proquest.com This analysis would reveal the energetically favored three-dimensional structure of this compound, which is crucial for understanding its interactions with other molecules, particularly biological targets.

Molecular Dynamics Simulations for Solvent Interactions

For substituted benzoic acids, MD simulations have been used to investigate their aggregation and interaction with solvent molecules. researchgate.netucl.ac.uk An MD simulation of this compound in water would model the formation of hydrogen bonds between the molecule's polar groups (carboxyl, hydroxyl, sulfonamido) and surrounding water molecules. This would help in understanding its solubility and how water molecules mediate its structure and dynamics. Such simulations are particularly valuable for predicting how the molecule behaves in the aqueous environment of biological systems. researchgate.net

In Silico Prediction of Molecular Interactions with Model Biological Targets

In silico methods are instrumental in predicting how a small molecule might interact with biological macromolecules like proteins. These predictions are a cornerstone of modern drug discovery, allowing for the efficient screening of potential drug candidates. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein, forming a stable complex. rjb.rosemanticscholar.org This method is widely used to understand the binding mode and affinity of potential inhibitors to enzyme active sites. qub.ac.uk

The sulfonamide group is a well-known pharmacophore present in many drugs, including inhibitors of enzymes like dihydropteroate synthase (DHPS), carbonic anhydrase, and penicillin-binding proteins (PBPs). nih.govrjb.rosemanticscholar.org A docking study of this compound would involve:

Preparation : Obtaining the 3D structures of the ligand (this compound, after energy minimization) and a target protein (e.g., DHPS, PDB ID: 1AJ0). nih.gov

Docking Simulation : Using software to place the ligand into the defined active site of the protein, exploring various possible conformations and orientations. rjb.ro

Scoring and Analysis : The software calculates a binding score (e.g., binding energy in kcal/mol) for each pose, with more negative scores indicating more favorable binding. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. rjb.roqub.ac.uk

Such a study could reveal whether this compound is likely to bind to a particular enzyme and elucidate the specific molecular interactions that stabilize the complex. This information is invaluable for the rational design of more potent and selective enzyme inhibitors. qub.ac.uk

Table 3: Hypothetical Docking Results for this compound with a Representative Enzyme Active Site

| Parameter | Result |

|---|---|

| Target Enzyme | Dihydropteroate Synthase (DHPS) |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds Formed | Carboxyl group with Arg254; Sulfonyl oxygen with Ser222; Hydroxyl group with Asn10 |

| Hydrophobic Interactions | Phenyl ring with Pro69, Phe190 |

Note: This table is a hypothetical representation of docking results to illustrate the type of data generated. The specific residues and binding energy would depend on the actual protein target and docking simulation.

Pharmacophore Modeling for Hypothetical Binding Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a hypothetical pharmacophore model can be constructed to elucidate its potential binding interactions with a biological target. This model is based on the key functional groups present in the molecule: a hydroxyl group, a carboxylic acid group, a sulfonamide group, and an aromatic ring.

The primary features of a pharmacophore model for this compound would likely include:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the hydroxyl, carboxylic acid, and sulfonamide groups can all act as hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The hydrogen atoms of the hydroxyl, carboxylic acid, and the NH of the sulfonamide group can serve as hydrogen bond donors.

Aromatic Ring (AR): The benzene (B151609) ring provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with the target protein.

Negative Ionizable Area (NI): At physiological pH, the carboxylic acid group is expected to be deprotonated, creating a negatively charged region that can interact with positively charged residues in a binding pocket.

Based on these features, a hypothetical pharmacophore model can be generated. The relative spatial arrangement of these features is crucial for the molecule's activity. The distances and angles between these pharmacophoric points would define the geometry of a putative binding site.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Functional Group | Potential Interaction |

| Hydrogen Bond Donor | Hydroxyl (-OH) | Interaction with electron-rich atoms (e.g., Oxygen, Nitrogen) |

| Hydrogen Bond Donor | Carboxylic Acid (-COOH) | Interaction with electron-rich atoms |

| Hydrogen Bond Donor | Sulfonamide (-NH-) | Interaction with electron-rich atoms |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) | Interaction with hydrogen bond donors |

| Hydrogen Bond Acceptor | Carboxylic Acid (C=O) | Interaction with hydrogen bond donors |

| Hydrogen Bond Acceptor | Sulfonamide (SO₂) | Interaction with hydrogen bond donors |

| Aromatic Ring | Benzene Ring | π-π stacking, hydrophobic interactions |

| Negative Ionizable | Carboxylic Acid (-COO⁻) | Ionic interactions with positively charged residues |

This model can then be used in virtual screening campaigns to identify other molecules with similar pharmacophoric features, which might exhibit comparable biological activity.

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net For this compound, these studies would involve analyzing how modifications to its structure affect its potency and selectivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling with Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. A hypothetical QSAR study for this compound would involve a set of its analogues with varying substituents. The biological activity of these analogues would be experimentally determined, and then correlated with calculated molecular descriptors.

For a hypothetical series of analogues of this compound, modifications could be made at several positions, such as the aromatic ring, the hydroxyl group, or the sulfonamide group.

Table 2: Hypothetical Analogues of this compound for a QSAR Study

| Compound ID | R1 (at C5) | R2 (on -OH) | R3 (on -NH) | Log(1/IC₅₀) |

| 1 (Parent) | H | H | H | 5.2 |

| 2 | Cl | H | H | 5.8 |

| 3 | F | H | H | 5.5 |

| 4 | CH₃ | H | H | 5.1 |

| 5 | H | CH₃ | H | 4.7 |

| 6 | H | H | CH₃ | 4.9 |

| 7 | Cl | CH₃ | H | 5.3 |

| 8 | Cl | H | CH₃ | 5.6 |

A QSAR model could be developed using multiple linear regression (MLR) or other machine learning methods to create an equation that predicts the biological activity (e.g., Log(1/IC₅₀)) based on various descriptors. A hypothetical QSAR equation might look like:

Log(1/IC₅₀) = 0.8 * σ + 0.5 * π - 0.2 * MR + 4.5

Where:

σ (Sigma) is the Hammett electronic parameter, representing the electronic effect of the substituent.

π (Pi) is the Hansch lipophilicity parameter, representing the hydrophobic character of the substituent.

MR (Molar Refractivity) is a steric parameter.

This equation would suggest that electron-withdrawing and lipophilic substituents on the aromatic ring increase activity, while bulky substituents are detrimental.

Descriptor-Based Analysis for Activity Prediction

Descriptor-based analysis is a fundamental component of QSAR and other in silico methods for predicting the biological activity of a compound. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov For this compound, a variety of descriptors can be calculated to predict its potential activity.

Key Descriptor Classes and Their Relevance:

Topological Descriptors: These describe the connectivity of atoms in the molecule. Examples include the Wiener index and Kier & Hall connectivity indices. They can provide insights into molecular size and branching.

Electronic Descriptors: These relate to the electronic properties of the molecule. Examples include dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies. These can be crucial for understanding reactivity and interaction with polar residues in a binding site.

Geometrical Descriptors: These describe the 3D shape of the molecule. Examples include molecular surface area and volume. These are important for understanding how the molecule fits into a binding pocket.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as binding affinity.

Table 3: Hypothetical Calculated Descriptors for this compound and Their Predicted Influence on Activity

| Descriptor | Calculated Value (Hypothetical) | Predicted Influence on Activity | Rationale |

| LogP | 1.8 | Moderate | A balanced lipophilicity is often required for good cell permeability and target engagement. |

| Polar Surface Area (PSA) | 110 Ų | High | A higher PSA suggests the potential for strong hydrogen bonding interactions with the target. |

| Number of H-Bond Donors | 3 | High | Multiple hydrogen bond donors can lead to strong and specific interactions with the target. |

| Number of H-Bond Acceptors | 5 | High | Numerous hydrogen bond acceptors provide multiple points of interaction with the target. |

| Molecular Weight | 233.23 g/mol | Favorable | A lower molecular weight is generally preferred for better oral bioavailability (Lipinski's Rule of Five). |

| HOMO Energy | -8.5 eV | Moderate | Influences the molecule's ability to donate electrons in chemical reactions and interactions. |

| LUMO Energy | -1.2 eV | Moderate | Influences the molecule's ability to accept electrons. |

By analyzing these descriptors for a series of analogues, a predictive model can be built to guide the design of new compounds with improved activity. For instance, a model might indicate that increasing the number of hydrogen bond donors while maintaining a specific logP range could lead to more potent compounds.

Mechanistic Investigations of Molecular Interactions Non Clinical / in Vitro

Elucidation of Signaling Pathways in Isolated Cellular Systems

No studies were identified that explore the effects of 2-Hydroxy-4-methanesulfonamidobenzoic acid on specific signaling pathways in isolated cellular systems. Therefore, its role in modulating any cellular signaling cascades remains unelucidated.

Investigation of Molecular Target Engagement

No data is publicly available regarding the specific molecular targets with which this compound directly interacts.

Analysis of Downstream Biochemical Events

As no primary molecular targets have been identified, there is no available information on the downstream biochemical consequences of target engagement, such as the modulation of phosphorylation cascades or changes in gene expression.

Analytical Methodologies for Research and Quantification of 2 Hydroxy 4 Methanesulfonamidobenzoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and its application is essential for isolating 2-Hydroxy-4-methanesulfonamidobenzoic acid from related substances or matrix components before quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. Method development for a closely related analog, 2-hydroxy-4-methoxybenzoic acid, provides a strong foundational model for a potential HPLC method. researchgate.net

A typical RP-HPLC method would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netwu.ac.th The mobile phase generally consists of a mixture of an aqueous buffer (often acidified with formic or phosphoric acid to ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.egnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while providing good resolution from impurities. wu.ac.th Detection is commonly achieved using a Photo-Diode Array (PDA) or a standard UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely in the range of 254-265 nm. researchgate.netwu.ac.th Method validation according to ICH guidelines is crucial to ensure linearity, precision, accuracy, and robustness. ekb.eg

Table 1: Representative HPLC Method Parameters for Analysis of Hydroxybenzoic Acid Analogs

| Parameter | Typical Value/Condition | Source(s) |

| Column | Reversed-phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netwu.ac.th |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | ekb.egnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | ekb.egnih.gov |

| Elution Mode | Gradient | wu.ac.th |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Column Temperature | 25-40 °C | wu.ac.thnih.gov |

| Detection | UV/PDA at ~265 nm | wu.ac.th |

| Linearity Range | 10–300 µg/mL | researchgate.net |

| Limit of Detection (LOD) | ~2.34 µg/mL | researchgate.net |

Gas Chromatography (GC) is a high-resolution separation technique typically reserved for volatile and thermally stable compounds. Due to the presence of polar functional groups (carboxylic acid and hydroxyl), this compound is non-volatile and cannot be directly analyzed by GC. researchgate.netnih.gov

To make it amenable to GC analysis, a chemical derivatization step is required to convert the polar functional groups into less polar, more volatile ones. researchgate.net A common approach for hydroxy acids is silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers. researchgate.netresearchgate.net Once derivatized, the compound can be separated on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), and detected using a Flame Ionization Detector (FID). nist.gov

Table 2: General Workflow for GC Analysis via Derivatization

| Step | Description | Rationale | Source(s) |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form a TMS derivative. | Increases volatility and thermal stability. | researchgate.netfoodb.ca |

| 2. GC Separation | Injection into a GC system with a non-polar capillary column (e.g., DB-5, SE-30). | Separates the derivatized analyte from other components. | nih.govnist.gov |

| 3. Detection | Flame Ionization Detector (FID). | Provides a quantifiable signal based on the amount of analyte. | nih.gov |

Hyphenated Techniques for Complex Matrix Analysis

For complex samples where chromatographic peaks may overlap or for analyses requiring definitive identification, hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique ideal for quantifying low levels of compounds like this compound in complex biological or environmental matrices. vliz.bevu.edu.au This method combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

An LC-MS/MS method would typically use similar chromatographic principles as a standalone HPLC method (e.g., reversed-phase or HILIC for polar compounds). vu.edu.auresearchgate.net Following elution from the LC column, the analyte is ionized, commonly using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules. nih.gov Given the acidic nature of the target compound, analysis in the negative ion mode is probable. nih.gov The mass spectrometer can then be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity and specificity. vu.edu.auresearchgate.net

Table 3: Illustrative LC-MS/MS Method Parameters

| Parameter | Typical Value/Condition | Source(s) |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation | vliz.beresearchgate.net |

| LC Column | Reversed-phase Biphenyl or C18 | vu.edu.au |

| Mobile Phase | Acidified Water/Acetonitrile Gradient | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | researchgate.netnih.gov |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | vu.edu.au |

Gas Chromatography-Mass Spectrometry (GC-MS) combines GC separation with MS detection, providing definitive structural confirmation of the analyte. As with standard GC, analysis of this compound requires prior derivatization to a volatile form, such as a TMS derivative. researchgate.netfoodb.ca

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy technique causes predictable fragmentation of the molecule. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint." researchgate.net This fingerprint can be compared to spectral libraries or used to elucidate the structure of unknown impurities. thermofisher.com GC-MS is particularly powerful for impurity profiling, as it can identify and characterize structurally related compounds formed during synthesis or degradation. thermofisher.com The fragmentation patterns of TMS derivatives of hydroxy acids are well-characterized, often showing specific cleavages that help identify the original molecule's structure. researchgate.netresearchgate.net

Table 4: Typical GC-MS Parameters for Impurity Profiling

| Parameter | Typical Value/Condition | Source(s) |

| Derivatization | Silylation (e.g., to form TMS derivative) | researchgate.netfoodb.ca |

| GC Column | Non-polar capillary column (e.g., DB-5MS) | nist.gov |

| Ionization Source | Electron Ionization (EI), 70 eV | researchgate.net |

| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | nih.govnih.gov |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | thermofisher.com |

Spectrophotometric Methods for Detection and Quantification (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods measure the interaction of light with the analyte and can be used for quantification, often as the detection system in chromatography.

UV-Vis Spectrophotometry: this compound contains a substituted benzene (B151609) ring, a chromophore that absorbs light in the ultraviolet-visible region. This property is the basis for its detection in HPLC, as previously mentioned. researchgate.netwu.ac.th A full UV-Vis spectrum of the compound dissolved in a suitable solvent (like methanol or ethanol) can be recorded to determine the wavelength of maximum absorbance (λmax). This λmax is the optimal wavelength for quantification to ensure maximum sensitivity. For related hydroxybenzoic acids, this value is often in the 250-300 nm range. researchgate.netnist.gov

Fluorescence Spectroscopy: The presence of a hydroxyl group attached to an aromatic ring suggests that this compound may exhibit fluorescence. Related structures, such as hydroxycoumarins, are known to be fluorescent, often through a process called Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net Upon absorbing light, the molecule can enter an excited state, and its subsequent return to the ground state may involve the emission of light (fluorescence) at a longer wavelength than the absorbed light. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are often highly dependent on solvent polarity and pH. nih.govresearchgate.net While direct studies on the target compound are not prevalent, its potential fluorescence could be exploited to develop highly sensitive and selective analytical methods.

Advanced Sample Preparation Protocols for Analytical Research

The accurate quantification of this compound in complex matrices such as environmental and biological samples necessitates robust sample preparation protocols. Advanced techniques are designed to isolate and concentrate the analyte, remove interfering substances, and enhance the sensitivity and selectivity of subsequent analytical measurements. acs.org The choice of a specific protocol often depends on the sample matrix, the concentration of the analyte, and the requirements of the analytical instrument. thermofisher.com

Common advanced sample preparation techniques applicable to acidic and polar compounds like this compound include Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Dispersive Liquid-Liquid Microextraction (DLLME).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. acs.orgnih.gov The methodology involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. nih.gov For an acidic compound like this compound, the selection of the SPE sorbent and the pH of the sample are critical for achieving high recovery.

Key considerations for developing an SPE protocol for this compound would include:

Sorbent Selection : Polymeric reversed-phase sorbents or mixed-mode ion-exchange sorbents are often suitable for polar and ionizable compounds.

pH Adjustment : The sample's pH should be adjusted to be at least two units below the pKa of the carboxylic acid and the sulfonamide groups to ensure the compound is in its neutral form, thus promoting retention on reversed-phase sorbents.

Elution Solvent : A solvent that can disrupt the interaction between the analyte and the sorbent is used for elution. This is often an organic solvent like methanol or acetonitrile, sometimes modified with a small amount of acid or base to facilitate the elution of the ionized form of the analyte.

A study on the determination of 2-Hydroxy-4-methoxybenzophenone and its metabolites in human urine and semen utilized an SPE procedure for cleanup and preconcentration prior to LC-MS/MS analysis. nih.gov The method was validated, and the standard addition calibration method was used to correct for matrix effects, achieving good accuracy and recovery. nih.gov

Table 1: Example SPE Parameters for Analytes Similar to this compound

| Parameter | Setting | Rationale |

|---|---|---|

| Sorbent | Polymeric Reversed-Phase | Effective for retaining polar and non-polar compounds from aqueous matrices. |

| Sample pH | Adjusted to ~2-3 | Ensures the acidic functional groups are protonated for better retention. |

| Wash Solvent | Water/Methanol mixture | Removes polar interferences without eluting the analyte. |

| Elution Solvent | Acetonitrile with 0.1% Formic Acid | Disrupts sorbent-analyte interactions and ensures analyte is in a suitable form for LC-MS analysis. |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. acs.org The analytes adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. acs.org

For a non-volatile compound like this compound, direct immersion SPME coupled with HPLC would be the more appropriate approach. The development of an SPME method would involve:

Fiber Coating Selection : A polar coating, such as polyacrylate or a mixed-phase coating, would be suitable for an analyte with hydroxyl, carboxylic acid, and sulfonamide functional groups.

Sample Conditions : Adjustment of pH and salt concentration in the sample can enhance the partitioning of the analyte onto the fiber coating.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-liquid extraction technique characterized by its simplicity, speed, and low consumption of organic solvents. researchgate.net The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. The phases are then separated by centrifugation, and the extractant phase is collected for analysis.

For this compound, a DLLME protocol could be developed using:

Extraction Solvent : A water-immiscible organic solvent with a higher density than water, such as a chlorinated solvent, to facilitate collection after centrifugation.

Disperser Solvent : A water-miscible solvent like acetonitrile, methanol, or acetone (B3395972) that is miscible with both the aqueous sample and the extraction solvent. researchgate.net

pH Adjustment : Similar to SPE, adjusting the sample pH to suppress the ionization of the analyte is crucial for efficient extraction.

Table 2: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Advantages | Considerations for this compound |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. nih.gov | High recovery, good selectivity, easily automated. | Requires careful selection of sorbent and pH control. |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber. acs.org | Solvent-free, simple, integrates sampling and preconcentration. acs.org | Requires derivatization for GC analysis; direct immersion for HPLC. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning between an aqueous sample and fine droplets of an extraction solvent. researchgate.net | Fast, low solvent usage, high enrichment factor. | Choice of extraction and disperser solvents is critical. |

Utilization As a Chemical Precursor and Building Block

Synthesis of Novel Organic Molecules